molecular formula C13H22N4 B6416700 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1596372-68-7

4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B6416700
CAS No.: 1596372-68-7
M. Wt: 234.34 g/mol
InChI Key: KVOKAIVWAWKWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a tert-butyl group at position 4, a methyl group at position 2, and a piperazine ring at position 5. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

4-tert-butyl-2-methyl-6-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-10-15-11(13(2,3)4)9-12(16-10)17-7-5-14-6-8-17/h9,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOKAIVWAWKWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine backbone is typically synthesized via cyclocondensation of β-dicarbonyl compounds with amidines or urea derivatives. For 4-(tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine, a common precursor is 2-methyl-4,6-dichloropyrimidine , which allows sequential substitution at the 4- and 6-positions. Alternative routes employ 2-methyl-4-hydroxy-6-chloropyrimidine , where hydroxyl groups are activated for nucleophilic displacement using phosphoryl chloride (POCl₃).

Introduction of tert-Butyl Group

The tert-butyl moiety is introduced at the 4-position via Suzuki-Miyaura cross-coupling using tert-butylboronic acid or its pinacol ester. For example, methyl 6-chloro-2-methylpyrimidine-4-carboxylate reacts with bis(pinacolato)diboron under palladium catalysis (Pd(dppf)Cl₂) to form a boronate intermediate, which subsequently couples with tert-butyl halides. This method achieves yields of 78–85% under optimized conditions (80°C, 18 hours, dioxane/water solvent).

Piperazine Installation Strategies

Direct Nucleophilic Aromatic Substitution

Piperazine is introduced at the 6-position via nucleophilic displacement of a chlorine atom. Reacting 4-(tert-butyl)-2-methyl-6-chloropyrimidine with excess piperazine in refluxing ethanol (12 hours, 80°C) yields the target compound. However, competing side reactions, such as over-alkylation or hydrolysis, limit yields to 50–60% .

Table 1: Reaction Conditions for Direct Piperazine Substitution

ParameterValueYield (%)Source
SolventEthanol55
Temperature (°C)8058
Piperazine Equiv3.062
CatalystNone

Protective-Group-Mediated Coupling

To suppress side reactions, tert-butyl piperazine-1-carboxylate is used as a protected intermediate. The Boc-protected piperazine reacts with 4-(tert-butyl)-2-methyl-6-chloropyrimidine in the presence of a base (K₂CO₃) and catalytic KI in DMF (100°C, 8 hours), followed by deprotection with trifluoroacetic acid (TFA). This method improves yields to 75–80% by minimizing undesired quaternization.

Industrial-Scale Optimization

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reaction control. For example, the coupling of tert-butylboronic acid with 2-methyl-4,6-dichloropyrimidine in a microreactor (residence time: 10 minutes, 100°C) achieves 90% conversion with reduced catalyst loading (0.5 mol% Pd).

Crystallization and Purification

Final purification leverages differential solubility: the crude product is dissolved in hot heptane and crystallized at −20°C, yielding 98% pure this compound . Impurities such as unreacted piperazine are removed via aqueous washes (pH 4–5).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodStepsOverall Yield (%)Purity (%)Scalability
Direct Substitution25592Moderate
Boc-Protected Piperazine37898High
Continuous Flow Coupling38599Industrial

The Boc-protection route is preferred for laboratory synthesis due to its balance of yield and simplicity, while flow chemistry excels in manufacturing settings.

Challenges and Mitigation Strategies

Competing Hydrolysis

The chlorine atom at the 6-position is susceptible to hydrolysis under basic conditions. Using anhydrous solvents (e.g., DMF) and molecular sieves suppresses this side reaction.

Piperazine Quaternization

Excess piperazine can lead to quaternary ammonium salt formation. Employing stoichiometric ratios (1:1.1 pyrimidine:piperazine) and low temperatures (0–25°C) mitigates this issue .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution reactions, particularly with electrophilic reagents.

Reaction Type Conditions Outcome
AlkylationAlkyl halides (e.g., methyl iodide) in DMF, 60°C, 12 hMono- or di-alkylation at piperazine nitrogen(s)
AcylationAcetyl chloride, triethylamine, THF, 0°C → rtFormation of acetylated piperazine derivatives
SulfonylationMethanesulfonyl chloride, DIPEA, DCM, 0°C → rtMethanesulfonyl-piperazine adducts

Key Observations :

  • Alkylation occurs preferentially at the less sterically hindered nitrogen of piperazine.

  • Acylation reactions require stoichiometric base to neutralize HCl byproducts .

Coupling Reactions

The pyrimidine ring facilitates palladium-catalyzed cross-coupling reactions at C-4 or C-6 positions.

Coupling Type Catalyst System Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 80°CAryl boronic acids65–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAryl amines55–70%

Mechanistic Insights :

  • Electron-withdrawing groups on pyrimidine enhance oxidative addition efficiency in Suzuki couplings .

  • Steric hindrance from the tert-butyl group limits reactivity at C-2 .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at C-5 under strongly acidic conditions.

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 1 h5-Nitro-pyrimidine derivative>90%
Br₂/FeBr₃DCM, rt, 2 h5-Bromo-pyrimidine derivative85%

Note : The tert-butyl group directs electrophiles to the para position (C-5) via steric and electronic effects .

Oxidation of Methyl Group

The C-2 methyl group is oxidized to a carboxylic acid under harsh conditions:

  • Reagents : KMnO₄, H₂O, 100°C, 24 h

  • Yield : 40–50%

  • Application : Provides a handle for further derivatization (e.g., amide formation).

Reduction of Pyrimidine Ring

Catalytic hydrogenation partially reduces the pyrimidine ring:

  • Conditions : H₂ (1 atm), Pd/C, EtOH, rt, 6 h

  • Product : 1,4,5,6-Tetrahydro-pyrimidine derivative (72% yield) .

Coordination Chemistry

The piperazine nitrogen and pyrimidine N-atoms act as ligands for transition metals:

Metal Salt Complex Structure Application
Cu(ClO₄)₂Octahedral Cu(II) complexCatalytic oxidation of alcohols
Pd(OAc)₂Square-planar Pd(II) complexReusable catalyst for cross-couplings

Stability : Complexes are stable in aerobic conditions but decompose in strongly acidic media .

Comparative Reactivity with Structural Analogs

The tert-butyl group significantly alters reactivity compared to unsubstituted pyrimidines:

Parameter 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine 2-Methyl-6-(piperazin-1-yl)pyrimidine
Electrophilic Substitution Rate Slower (steric hindrance)Faster
Pd-Catalyzed Coupling Efficiency 65–78%80–90%
Solubility in Water <0.1 mg/mL1.2 mg/mL

Data adapted from .

Scientific Research Applications

Medicinal Chemistry

  • Neuroprotection : The compound has shown potential in protecting neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Effects : Research indicates that it inhibits the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests its utility in treating inflammatory conditions .
  • Drug Interaction Studies : It has been investigated for its ability to inhibit P-glycoprotein (P-gp), enhancing the accumulation of chemotherapeutic agents in resistant cancer cell lines. This positions it as a potential agent for overcoming multidrug resistance in cancer therapy .

Biological Research

  • Receptor Binding Studies : The compound is being explored as a ligand in studies aimed at understanding its interactions with various biological targets, including receptors involved in neurotransmission and inflammation .
  • Structure–Activity Relationship (SAR) Studies : Ongoing SAR studies are evaluating how modifications to the compound’s structure influence its biological activity, particularly concerning receptor affinity and selectivity .

Industrial Applications

  • Material Science : The unique chemical properties of this compound make it suitable for developing new materials with specific chemical functionalities, potentially leading to innovations in various industrial applications .

Case Studies

Several notable case studies illustrate the applications of this compound:

  • Neuroprotection Study : In vitro experiments demonstrated that treatment with this compound significantly reduced neuronal cell death under oxidative stress conditions, indicating its potential as a therapeutic agent for neurodegenerative diseases .
  • Inflammation Model : In vivo studies using animal models showed that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .
  • Drug Resistance Study : Investigations revealed that this compound could enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein, suggesting its potential utility in overcoming drug resistance in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine (Target) tert-butyl (4), methyl (2), piperazine (6) C₁₃H₁₉F₃N₄ 288.31 Base structure with lipophilic tert-butyl and methyl groups
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine tert-butyl (2), piperazine (4), trifluoromethyl (6) C₁₃H₁₉F₃N₄ 288.31 Trifluoromethyl group enhances electronegativity and metabolic stability
4-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-methylpyrimidine tert-butyl (4), methyl (2), thiazole-piperazine (6) C₂₀H₂₉N₅S 395.55 Thiazole moiety may enhance receptor binding or selectivity
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine tert-butylphenyl sulfonyl (4), methoxy (6), methyl (2) C₂₀H₂₈N₄O₃S 404.50 Sulfonyl group increases polarity and potential solubility

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity (logP ~2.5), whereas sulfonyl or trifluoromethyl groups reduce logP (e.g., 1.8–2.0 for sulfonyl derivatives) .
  • Solubility : Methoxy and sulfonyl substituents improve aqueous solubility compared to the parent compound .
  • Stability : Trifluoromethyl groups confer metabolic resistance, as seen in analogues from and .
Dopamine Receptor Interactions
  • Comparison with S 18126 and L 745,870 : These selective D4 antagonists feature bulkier aromatic systems (e.g., indan or pyrrolopyridine), whereas the target compound’s simpler pyrimidine core may favor different receptor interactions .
Kinase Inhibition Potential
  • Thieno[3,2-d]pyrimidines (e.g., GDC-0941): Exhibit potent PI3K inhibition due to planar thieno-pyrimidine cores, a feature absent in the target compound .
  • Sulfonyl Derivatives : May target kinases or GPCRs, as sulfonyl groups are common in enzyme inhibitors .

Biological Activity

Overview

4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with specific substituents that enhance its biological activity. The compound has garnered interest due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects, as well as its role in modulating biochemical pathways associated with various diseases.

Chemical Structure and Properties

The molecular structure of this compound includes a tert-butyl group, a methyl group, and a piperazine moiety. This unique substitution pattern is crucial for its biological activity, influencing its lipophilicity and binding affinity to biological targets. The compound's molecular formula is C_{13}H_{20}N_{4} and it has a molecular weight of approximately 232.33 g/mol .

The primary targets of this compound are the ATF4 and NF-kB proteins, which are involved in stress response and inflammatory pathways, respectively. The mode of action involves:

  • Interaction with Active Residues : The compound interacts favorably with residues in the binding sites of ATF4 and NF-kB.
  • Biochemical Pathways Modulation : It modulates the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway, leading to neuroprotective and anti-inflammatory effects .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by reducing neuronal cell death under stress conditions. This effect is attributed to its ability to inhibit apoptosis pathways mediated by ER stress .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity by inhibiting the NF-kB signaling pathway, which is crucial in regulating immune responses. This inhibition can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructure FeaturesBiological Activity
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyridineSimilar pyridine coreModerate neuroprotective effects
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrazinePyrazine ring instead of pyrimidineAntimicrobial activity
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)quinolineQuinoline structureAnticancer properties

The unique combination of substituents in this compound enhances its binding affinity and selectivity towards specific biological targets compared to these similar compounds .

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuroprotection Study : In vitro studies demonstrated that treatment with this compound significantly reduced oxidative stress-induced apoptosis in neuronal cell lines, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Inflammation Model : In vivo experiments using animal models of inflammation showed that administration of the compound led to decreased levels of inflammatory markers (e.g., TNF-alpha, IL-6), supporting its role as an anti-inflammatory agent .
  • Drug Interaction Studies : The compound has been investigated for its ability to inhibit P-glycoprotein (P-gp), a major player in drug resistance. It was found to enhance the accumulation of chemotherapeutic agents like doxorubicin in resistant cancer cell lines, indicating potential utility in overcoming multidrug resistance .

Q & A

Q. What are the key structural features of 4-(tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine, and how are they characterized experimentally?

The compound contains a pyrimidine core substituted with a tert-butyl group (electron-donating, steric bulk), a methyl group, and a piperazine ring (flexible nitrogen-containing heterocycle). Structural characterization typically employs:

  • X-ray crystallography to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and piperazine ring conformation .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .

Q. What synthetic routes are commonly used to prepare pyrimidine derivatives with piperazine substituents?

A general approach involves:

  • Nucleophilic aromatic substitution : Reacting 4,6-dichloropyrimidine with tert-butylamine and methylamine to install substituents, followed by piperazine coupling at the 6-position .
  • Protecting group strategies : Use of tert-butoxycarbonyl (Boc) to shield piperazine during synthesis, with subsequent deprotection under acidic conditions .
  • Optimization challenges : Low yields in multi-step syntheses (e.g., 2–5% overall yield in analogous pyrimidine derivatives) highlight the need for catalytic methods or microwave-assisted reactions to improve efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine-piperazine compounds?

Discrepancies may arise from variations in:

  • Assay conditions (e.g., cell line specificity, concentration ranges).
  • Stereochemical purity : Unresolved enantiomers in piperazine derivatives can lead to divergent activity profiles .
  • Metabolic stability : The tert-butyl group enhances lipophilicity but may alter pharmacokinetics compared to analogues with smaller substituents . Methodological recommendations :
  • Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Perform chiral HPLC to confirm compound homogeneity .

Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?

  • Molecular docking : Use crystal structures of target proteins (e.g., kinases or GPCRs) to model interactions between the pyrimidine core and catalytic sites. The piperazine ring’s flexibility allows conformational sampling to optimize hydrogen bonding .
  • MD simulations : Assess stability of ligand-receptor complexes over time, focusing on tert-butyl group interactions with hydrophobic pockets .
  • QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide structural modifications .

Q. How can thermal stability and decomposition pathways of this compound be analyzed for formulation studies?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and residual mass under controlled heating .
  • DSC (Differential Scanning Calorimetry) : Identify phase transitions (e.g., melting points) and amorphous/crystalline content .
  • Mass spectrometry-coupled pyrolysis : Map degradation products (e.g., loss of tert-butyl group or piperazine ring cleavage) .

Methodological Challenges and Best Practices

Q. What experimental controls are critical when assessing this compound’s reactivity in cross-coupling reactions?

  • Blank reactions : Exclude metal catalysts to confirm coupling is not spontaneous.
  • Isotope labeling : Use deuterated solvents (e.g., DMSO-d6) to track solvent participation in side reactions .
  • Competition experiments : Compare reactivity of the 6-piperazine substituent with other nucleophiles (e.g., piperidine vs. morpholine) .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .
  • Prodrug design : Introduce phosphate or PEG groups at the piperazine nitrogen to enhance hydrophilicity .
  • Nanoparticle encapsulation : Utilize liposomal carriers to improve bioavailability .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Detailed reaction logs : Document temperature, solvent purity, and catalyst batches.
  • Cross-lab validation : Share samples with independent groups for NMR/X-ray reproducibility checks .
  • Open-data practices : Publish crystallographic data (CCDC numbers) and raw spectral files in supplementary materials .

Structural and Functional Analogues

Q. How do structural modifications (e.g., replacing tert-butyl with cyclopentyl) impact biological activity?

  • Case study : Analogues with cyclopentyl groups show enhanced target affinity due to reduced steric hindrance but may suffer from metabolic oxidation .
  • Synthetic accessibility : Cyclopentyl derivatives require longer synthetic routes (3–4 additional steps) compared to tert-butyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Tert-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.